molecular formula C7H11N3O2 B2443801 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid CAS No. 1247634-81-6

3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Cat. No.: B2443801
CAS No.: 1247634-81-6
M. Wt: 169.184
InChI Key: LIBDYKLLDZPIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid (CAS 1247634-81-6) is a small molecule building block featuring a triazole heterocycle, with a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . Its structure is characterized by the SMILES code CC(C)C(N1C=NN=C1)C(O)=O . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics for gout and hyperuricemia. Scientific studies have identified derivatives of this flexible triazolylbutanoic acid scaffold as highly potent and flexible inhibitors of the URAT1 transporter . The URAT1 (urate anion transporter 1) protein is predominantly expressed in the kidneys and is responsible for the reabsorption of uric acid from the urine. Inhibiting URAT1 promotes the excretion of uric acid, thereby lowering its serum levels . One key study reported that a specific derivative of this molecular scaffold exhibited a 31-fold increase in potency in in vitro URAT1 inhibitory assays compared to the approved drug lesinurad, highlighting its potential as a promising prototype for further drug development . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-2-(1,2,4-triazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-3-8-9-4-10/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBDYKLLDZPIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247634-81-6
Record name 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization Reactions for Triazole Formation

The 1,2,4-triazole ring system is typically constructed through cyclocondensation reactions. A widely adopted method involves reacting hydrazine derivatives with carboxylic acid equivalents under controlled conditions:

Representative Protocol

  • Reagents : Methylthioisocyanate (1.2 eq) and sodium azide (1.5 eq) in methanol/water (3:1 v/v)
  • Conditions : Reflux at 65°C for 8 h under nitrogen atmosphere
  • Workup : Acidification to pH 2-3 followed by extraction with ethyl acetate
  • Yield : 68-72% isolated product

This approach capitalizes on the nucleophilic attack of azide ions on isothiocyanate groups, followed by intramolecular cyclization. The methylthio (-SMe) group serves as a leaving group during subsequent functionalization.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance heat/mass transfer:

Key Parameters

  • Residence time : 12-15 minutes
  • Temperature gradient : 50°C → 120°C → 80°C
  • Catalyst : Heterogeneous ZnCl₂/SiO₂ (0.5 mol%)
  • Throughput : 18 kg/hr with 89% conversion efficiency

Crystallization Control

Final purification uses antisolvent crystallization:

Optimized Conditions

Parameter Value Impact on Purity
Solvent Ethanol/water (7:3) 99.2%
Cooling rate 0.5°C/min 98.7%
Seeding temperature 45°C 99.5%

Advanced Functionalization Techniques

Protecting Group Strategies

Critical for preventing undesired side reactions during synthesis:

Group Performance Comparison

Protecting Group Stability (pH 4-9) Deprotection Method Compatibility
tert-Butyl ester Excellent TFA/DCM High
Benzyl ether Moderate H₂/Pd-C Medium
Silyl ether Poor Fluoride ions Low

Transition Metal Catalysis

Palladium-mediated cross-couplings enable late-stage modifications:

Suzuki-Miyaura Protocol

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (3 eq)
  • Solvent : DME/H₂O (4:1)
  • Yield : 82% for aryl boronic acid couplings

Analytical Characterization

Spectroscopic Fingerprinting

Critical quality control parameters:

1H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Assignment
1.21 d (J=6.8 Hz) C3-CH₃
2.87 m C2-H
8.32 s Triazole H-3/5

IR (KBr)

  • 1685 cm⁻¹: Carboxylic acid C=O stretch
  • 1550 cm⁻¹: Triazole ring vibrations

Emerging Methodologies

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid exhibits significant antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that compounds within this class can effectively combat resistant strains of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .

2. Antifungal Properties
The compound is particularly noted for its antifungal activity. Triazoles are commonly used in treating fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against a range of fungal pathogens, including Candida spp. and Aspergillus spp. .

3. Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. Compounds in the triazole class have been evaluated for their potential to modulate inflammatory pathways, providing insights into their use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of resistant bacterial strains. Results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Fungal Inhibition

In another investigation focused on antifungal properties, this compound was tested against Candida albicans and demonstrated significant inhibition at low concentrations. These findings support its application in formulating new antifungal therapies .

Comparative Data Table

Application AreaCompound ActivityReference
AntimicrobialEffective against MRSA
AntifungalInhibits growth of Candida albicans
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

Biological Activity

3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is a compound that belongs to the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and research.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 1247634-81-6

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar triazole structures have demonstrated cytotoxic activities against various tumor cell lines and have been implicated in the inhibition of specific enzymes and receptors involved in cancer progression.

Targeted Biological Pathways

Triazole compounds typically interact with several biochemical pathways:

  • Enzyme Inhibition : They can inhibit enzymes critical for cell proliferation.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed due to triazole interactions with cellular targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant cytotoxic effects against cancer cells. For instance, related compounds have shown effectiveness in inhibiting the growth of various tumor cell lines, suggesting that this compound may also possess similar properties.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of triazole derivatives reported that compounds with similar structures exhibited micromolar inhibitory effects on cancer cell lines. The findings suggest that modifications in the triazole ring can enhance biological activity .

CompoundIC50 (µM)Activity
Triazole A5.0Antitumor
Triazole B10.0Antifungal
This compoundUnknownPotential

Biochemical Analysis

The biochemical properties of this compound indicate its ability to bind with various enzymes and receptors within biological systems. This binding is crucial for its potential therapeutic effects .

Q & A

Q. What synthetic routes are available for 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid, and how can purity be optimized during synthesis?

A common approach involves refluxing triazole precursors with carboxylic acid derivatives in the presence of catalysts like glacial acetic acid. For example, analogous triazole derivatives are synthesized by reacting substituted benzaldehydes with triazole intermediates under reflux conditions, followed by solvent evaporation and filtration to isolate the product . Purity can be enhanced via recrystallization or chromatographic separation, particularly when epimeric mixtures form, as noted in studies on structurally related compounds .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (employing SHELX programs) is essential for resolving stereochemistry and verifying molecular geometry .
  • IR spectroscopy identifies functional groups (e.g., triazole C=N stretching at ~1500 cm⁻¹ and carboxylic acid O-H bonds at ~2500–3000 cm⁻¹) .
  • HPLC or UPLC with chiral columns can separate epimers, as seen in impurity analyses of similar molecules .

Advanced Research Questions

Q. How does the triazole ring’s substitution pattern affect coordination chemistry in metal-organic frameworks (MOFs)?

The 4H-1,2,4-triazole group acts as a versatile ligand for transition metals. In coordination polymers, its nitrogen donors bind to metals like Ag(I) or Zn(II), forming stable frameworks. Substituting the triazole’s position (e.g., 4H-1,2,4-triazol-4-yl vs. 1H-1,2,3-triazol-5-yl) alters ligand geometry and metal-binding affinity, impacting MOF stability and porosity .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

  • Use SHELXL for high-resolution refinement, especially with twinned data or disorder modeling .
  • Cross-validate results with spectroscopic data (e.g., NMR coupling constants to confirm stereochemistry) .
  • Employ ORTEP-III for graphical validation of thermal ellipsoids and bond angles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Step 1: Synthesize derivatives with modifications to the triazole ring, alkyl chain, or carboxylic acid group (e.g., esterification or amidation) .
  • Step 2: Test in vitro activity against targets like histone deacetylases (HDACs) or cancer cell lines, using assays such as MTT or fluorescence-based enzymatic inhibition .
  • Step 3: Correlate substituent electronegativity, steric bulk, and logP values with activity data. For example, bulky hydrophobic groups may enhance membrane permeability, as observed in HDAC inhibitor studies .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Molecular docking (e.g., AutoDock Vina) models interactions with targets like angiotensin receptors, leveraging structural similarities to valsartan .
  • QSAR models using descriptors like topological polar surface area (TPSA) and LogD predict absorption and blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How can chromatographic conditions be optimized to separate co-eluting epimers?

Adjust mobile phase pH (e.g., using 0.1% formic acid) or employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve stereoisomers. This approach is validated in studies on structurally related tetrazole derivatives .

Q. What experimental precautions are necessary when handling this compound due to its reactivity?

  • Store under inert atmosphere (N₂ or Ar) to prevent oxidation of the triazole ring.
  • Use cold ethanol for recrystallization to minimize decomposition.
  • Follow waste disposal protocols for triazole-containing compounds to avoid environmental contamination .

Data Interpretation and Contradictions

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Hypothesis 1: Poor solubility may limit in vivo bioavailability. Test solubility in simulated biological fluids (e.g., FaSSIF) and consider prodrug strategies (e.g., ester prodrugs) .
  • Hypothesis 2: Metabolic instability (e.g., CYP450-mediated oxidation). Perform hepatic microsome assays to identify metabolites .

Q. Why do crystallographic bond lengths deviate from computational predictions?

  • Electron delocalization: The triazole ring’s resonance effects may shorten C-N bonds experimentally compared to gas-phase DFT calculations.
  • Crystal packing forces: Intermolecular hydrogen bonds (e.g., carboxylic acid dimers) distort bond angles, as observed in SHELX-refined structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.